Acipimox (sodium)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

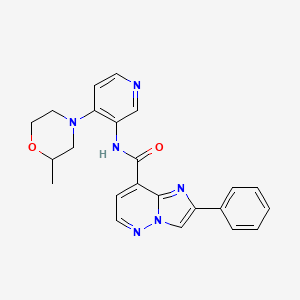

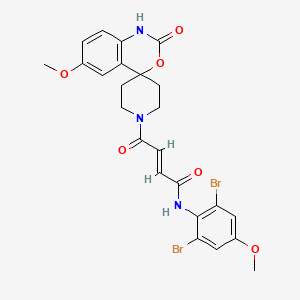

Acipimox (sodium) is a niacin derivative used as a hypolipidemic agent. It is primarily employed in the treatment of hyperlipidemias, specifically Fredrickson type IIb and type IV hyperlipoproteinemia . Acipimox inhibits the production of triglycerides by the liver and the secretion of very-low-density lipoprotein (VLDL), leading to a modest reduction in low-density lipoprotein (LDL) and an increase in high-density lipoprotein (HDL) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Acipimox involves the following steps :

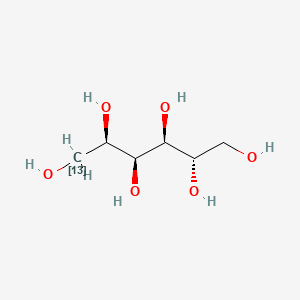

Starting Material: 5-methylpyrazine-2-carboxylic acid.

Formation of Salt: The starting material is dissolved in purified water, and concentrated hydrochloric acid is added to form a salt.

Oxidation: An oxidant is added to the solution.

Cooling and Crystallization: The solution is cooled and crystallized to obtain Acipimox.

This method is advantageous due to its simple reaction conditions, higher selectivity in forming the nitrogen oxide, avoidance of metal catalysts, and suitability for industrial production .

Chemical Reactions Analysis

Types of Reactions

Acipimox undergoes various chemical reactions, including:

Oxidation: The oxidation of 5-methylpyrazine-2-carboxylic acid to form Acipimox.

Reduction: Reduction reactions involving the nitro group.

Substitution: Substitution reactions involving the pyrazine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide and sodium tungstate are commonly used oxidants.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Reagents such as halogens and nucleophiles are used for substitution reactions.

Major Products

The major product formed from these reactions is Acipimox itself, with potential by-products depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Acipimox has a wide range of scientific research applications :

Chemistry: Used as a model compound in studying lipid metabolism and hypolipidemic agents.

Biology: Investigated for its effects on lipid metabolism and insulin sensitivity.

Medicine: Used in clinical trials for treating hyperlipidemia and mitochondrial myopathy.

Industry: Employed in the pharmaceutical industry for the production of hypolipidemic agents.

Mechanism of Action

Acipimox exerts its effects by inhibiting the production of triglycerides by the liver and the secretion of VLDL . It acts on the niacin receptor 1, inhibiting the enzyme triglyceride lipase . This reduces the concentration of fatty acids in the blood plasma and their inflow into the liver, leading to a reduction in VLDL cholesterol production and an increase in HDL cholesterol .

Comparison with Similar Compounds

Similar Compounds

Nicotinic Acid: Another niacin derivative used as a hypolipidemic agent.

Fibrates: A class of hypolipidemic agents that includes gemfibrozil and fenofibrate.

Statins: A class of drugs used to lower cholesterol levels, including atorvastatin and simvastatin.

Uniqueness

Acipimox is unique in its ability to reduce triglyceride levels with potentially fewer adverse effects compared to nicotinic acid . Unlike statins and fibrates, Acipimox specifically targets the niacin receptor 1, providing a distinct mechanism of action .

Properties

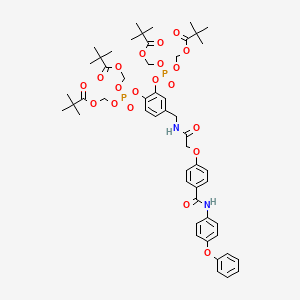

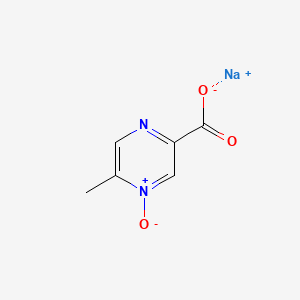

Molecular Formula |

C6H5N2NaO3 |

|---|---|

Molecular Weight |

176.11 g/mol |

IUPAC Name |

sodium;5-methyl-4-oxidopyrazin-4-ium-2-carboxylate |

InChI |

InChI=1S/C6H6N2O3.Na/c1-4-2-7-5(6(9)10)3-8(4)11;/h2-3H,1H3,(H,9,10);/q;+1/p-1 |

InChI Key |

APTVATQAOBWAAS-UHFFFAOYSA-M |

Canonical SMILES |

CC1=CN=C(C=[N+]1[O-])C(=O)[O-].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.